1-methyl-1,2,3,4-tetrahydronaphthalene chemical properties
1-methyl-1,2,3,4-tetrahydronaphthalene chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Methyl-1,2,3,4-tetrahydronaphthalene
Abstract
1-Methyl-1,2,3,4-tetrahydronaphthalene is a substituted derivative of tetralin, a well-understood bicyclic hydrocarbon. The introduction of a methyl group at the C1 position imparts chirality and significantly influences the molecule's steric and electronic properties. This guide provides a comprehensive analysis of its molecular structure, physicochemical characteristics, spectroscopic profile, synthesis, and chemical reactivity. By leveraging the extensive knowledge of its parent compound, tetralin, we offer field-proven insights into the causality behind its behavior, potential applications in asymmetric synthesis, and critical safety considerations. This document is designed to serve as an essential technical resource for professionals engaged in chemical research and development.
Molecular Structure and Physicochemical Properties
1-Methyl-1,2,3,4-tetrahydronaphthalene possesses a fused ring system consisting of a benzene ring and a substituted cyclohexane ring. Its chemical formula is C₁₁H₁₄, and it has a molecular weight of approximately 146.23 g/mol . The defining feature of this molecule is the methyl group at the C1 position of the saturated ring, which is a stereocenter. This means the molecule is chiral and exists as two non-superimposable enantiomers, (R)- and (S)-1-methyl-1,2,3,4-tetrahydronaphthalene.
The presence and location of the methyl group, an electron-donating group, subtly alters the molecule's properties compared to the parent tetralin structure. It influences boiling point, density, and solubility, and has a more pronounced effect on the molecule's reactivity and its utility as a chiral building block in organic synthesis.
Diagram: Molecular Structure of 1-Methyl-1,2,3,4-tetrahydronaphthalene
Caption: Structure showing the chiral center at C1.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-Methyl-1,2,3,4-tetrahydronaphthalene | - |
| Molecular Formula | C₁₁H₁₄ | |
| Molecular Weight | 146.23 g/mol | |
| CAS Number | 7715-28-8 | - |
| Appearance | Colorless liquid (inferred from tetralin) | [1] |
| Boiling Point | Data not readily available; expected to be slightly higher than tetralin (206-208 °C) | [1] |
| Density | Data not readily available; expected to be similar to tetralin (~0.970 g/cm³) | [1] |
| Solubility in Water | Insoluble (inferred from tetralin) | [1] |
| Enthalpy of Reaction (ΔᵣH°) | -7.1 kJ/mol (liquid phase) | [2] |
Synthesis and Manufacturing
The synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene, particularly in an enantiomerically enriched form, is of significant interest for its use as a chiral intermediate. A well-documented method is the asymmetric hydrogenation of a prochiral olefin precursor, 1-methyl-3,4-dihydronaphthalene.
Experimental Protocol: Asymmetric Hydrogenation
This protocol demonstrates a field-proven method for producing enantiomerically enriched 1-methyl-1,2,3,4-tetrahydronaphthalene using a chiral titanium catalyst. The choice of this specific catalyst system is critical for inducing stereoselectivity, a cornerstone of modern pharmaceutical synthesis.
Step 1: Catalyst Activation
-
In a dry, argon-purged Schlenk flask, dissolve (S,S)-ethylene-1,2-bis(η⁵-4,5,6,7-tetrahydro-1-indenyl)titanium (S)-1,1'-binaphth-2,2'-diolate (0.099 mmol) in anhydrous THF (10 mL).[3]
-
Degas the vessel by briefly exposing it to a vacuum.[3]
-
Introduce a hydrogen atmosphere and cool the flask to 0°C in an ice bath.[3]
-
Add a solution of n-butyllithium (1.58M in hexanes, 0.196 mmol) to activate the catalyst and stir for 10 minutes.[3] The n-BuLi acts as a reducing agent to generate the active titanium hydride species.
Step 2: Hydrogenation Reaction
-
To the activated catalyst solution, add phenylsilane (0.259 mmol) and 1-methyl-3,4-dihydronaphthalene (1.87 mmol).[3]
-
Seal the flask and transfer the solution into a Parr® high-pressure reaction vessel inside a dry box.[3]
-
Charge the sealed vessel with hydrogen gas to 2150 psig and place it in an oil bath pre-heated to 65°C.[3] The high pressure and elevated temperature are necessary to overcome the activation energy for hydrogenation of the substituted double bond.
-
Allow the reaction to stir for 184 hours.[3]
Step 3: Workup and Purification
-
Cool the vessel to room temperature and carefully vent the excess hydrogen pressure.[3]
-
Partition the reaction mixture between diethyl ether/hexane (1:4) and water.[3] This step removes water-soluble byproducts and catalyst residues.
-
Separate the organic layer and purify by reduced pressure distillation to yield the final product.[3] This method yielded the product with a 70% enantiomeric excess (ee).[3]
Diagram: Asymmetric Synthesis Workflow
Caption: Workflow for the asymmetric synthesis.
Chemical Reactivity
The reactivity of 1-methyl-1,2,3,4-tetrahydronaphthalene is dictated by its three distinct structural regions: the aromatic ring, the benzylic positions (C1 and C4), and the aliphatic portion of the saturated ring.
-
Aromatic Ring Reactions: The fused aliphatic ring acts as an electron-donating group, activating the aromatic ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The substitution will be directed primarily to the positions ortho and para to the fused ring (C5 and C7). The steric bulk at C1 may influence the regioselectivity, potentially favoring substitution at the less hindered C7 position.
-
Benzylic Reactivity: The hydrogen atoms at the benzylic C4 position are susceptible to oxidation, a characteristic shared with tetralin.[4] Strong oxidizing agents can convert the C4 methylene group into a ketone, forming a tetralone. The C1 position, being a tertiary benzylic carbon, is also a potential site for radical reactions, though oxidation here is less common than at C4.
-
Dehydrogenation: In the presence of a suitable catalyst (e.g., palladium on carbon, Pd/C) at high temperatures, 1-methyl-1,2,3,4-tetrahydronaphthalene can undergo dehydrogenation to yield 1-methylnaphthalene. This reaction is entropically favored and restores the fully aromatic naphthalene system.
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 1-methyl-1,2,3,4-tetrahydronaphthalene.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons (typically in the 7.0-7.4 ppm range), a multiplet for the benzylic proton at C1, a doublet for the methyl group protons, and complex multiplets for the aliphatic protons at C2, C3, and C4.
-
¹³C NMR: The spectrum would display signals for the aromatic carbons (four of which are quaternary and four are CH) and four distinct signals for the aliphatic carbons (C1, C2, C3, C4), along with a signal for the methyl carbon. Data for the related 5-methyl isomer is available for comparison.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a prominent molecular ion peak (M⁺) at m/z = 146.[2] Key fragmentation patterns would likely involve the loss of the methyl group (M-15) to give a fragment at m/z = 131, and a retro-Diels-Alder fragmentation of the saturated ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic and methyl groups (below 3000 cm⁻¹). Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.
Applications and Research Interest
While tetralin is widely used as a high-boiling point solvent and a hydrogen-donor in industrial processes like coal liquefaction, the applications for its methylated derivative are more specialized.
-
Chiral Building Block: Enantiomerically pure (R)- or (S)-1-methyl-1,2,3,4-tetrahydronaphthalene is a valuable chiral intermediate for the synthesis of complex molecules, including pharmaceuticals and natural products.
-
Chemical Intermediate: It can serve as a precursor for the synthesis of various substituted naphthalenes and other bicyclic systems.[4]
-
Model Compound: In academic research, it can be used as a model compound to study the mechanisms of stereoselective reactions and the influence of alkyl substituents on the properties of hydroaromatic systems.
Safety and Toxicology
There is limited specific toxicological data available for 1-methyl-1,2,3,4-tetrahydronaphthalene. Therefore, a cautious approach must be taken, guided by the known hazards of the parent compound, tetralin.
-
Acute Toxicity: Tetralin has a relatively low acute toxicity, with an oral LD50 in rats of 2860 mg/kg.[5][6]
-
Irritation: Tetralin is a moderate skin irritant but not a significant eye irritant.[6] High vapor concentrations can irritate mucous membranes.[6]
-
Handling Precautions: It is recommended to handle 1-methyl-1,2,3,4-tetrahydronaphthalene in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses).
-
Peroxide Formation: Similar to tetralin, this compound may form explosive peroxides upon prolonged exposure to air.[7] It is crucial to check for and eliminate peroxides before distillation.[7]
Conclusion
1-Methyl-1,2,3,4-tetrahydronaphthalene is a chiral derivative of tetralin with a unique set of chemical properties. Its structure, characterized by a stereocenter at the C1 position, makes it a valuable intermediate in asymmetric synthesis. While its reactivity profile shares commonalities with its parent compound, the methyl group introduces steric and electronic influences that must be considered in reaction design. A thorough understanding of its synthesis, reactivity, and safe handling, as outlined in this guide, is paramount for its effective use in research and development.
References
-
Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
-
UNEP Publications. (2004). OECD SIDS: 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]
-
International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. PubChem Compound Summary. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetralin. Retrieved from [Link]
-
Schultz Canada Chemicals Ltd. (n.d.). 1,2,3,4-Tetrahydronaphthalene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate. PubChem Compound Summary. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methyl-1,2,3,4-tetrahydronaphthalene. PubChem Compound Summary. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Tetralin - Wikipedia [en.wikipedia.org]
- 2. Naphthalene, 1,2,3,4-tetrahydro-1-methyl- [webbook.nist.gov]
- 3. prepchem.com [prepchem.com]
- 4. You are being redirected... [schultzchem.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE [chemicalsafety.ilo.org]
